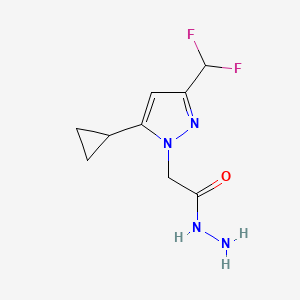

2-(5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl)acetohydrazide

Description

Propriétés

IUPAC Name |

2-[5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2N4O/c10-9(11)6-3-7(5-1-2-5)15(14-6)4-8(16)13-12/h3,5,9H,1-2,4,12H2,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEHPZZOUMXWBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CC(=O)NN)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501160719 | |

| Record name | 5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazole-1-acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501160719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004644-16-9 | |

| Record name | 5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazole-1-acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004644-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazole-1-acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501160719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

2-(5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl)acetohydrazide, a derivative of pyrazole, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is , and it has a molecular weight of 218.22 g/mol. Its structure includes a cyclopropyl group and a difluoromethyl substituent on the pyrazole ring, which are thought to enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂F₂N₄O |

| Molecular Weight | 218.22 g/mol |

| CAS Number | 1004644-16-9 |

| Storage Temperature | Ambient |

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

Antitumor Activity

Pyrazole derivatives have been noted for their antitumor properties, particularly against various cancer cell lines. Studies have shown that compounds with similar structures can inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways .

Anti-inflammatory Effects

Anti-inflammatory activity is another significant aspect of pyrazole derivatives. The compound has been evaluated for its ability to reduce inflammation markers in vitro, demonstrating potential as an anti-inflammatory agent .

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has been widely studied. Compounds similar to this compound have shown promising results against various bacterial strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various pyrazole derivatives, including the target compound:

- Synthesis and Evaluation : A study synthesized multiple pyrazole derivatives and assessed their biological activities against different cancer cell lines, revealing that certain modifications enhance antitumor efficacy significantly .

- Structure-Activity Relationship (SAR) : Investigations into SAR have identified key structural features that correlate with increased biological activity. For instance, the presence of difluoromethyl groups has been associated with improved potency against specific targets .

- In Vitro Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects on several human tumor cell lines while maintaining lower toxicity towards normal cells .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- Molecular Formula : C₉H₁₂F₂N₄O

- Molecular Weight : 230.22 g/mol

- CAS Number : 1004644-16-9

- Synonyms: 5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazole-1-acetic acid hydrazide 1H-Pyrazole-1-acetic acid, 5-cyclopropyl-3-(difluoromethyl)-, hydrazide

Structural Features: The compound features a pyrazole core substituted with a cyclopropyl group at position 5 and a difluoromethyl group at position 2. The acetohydrazide moiety (-CH₂-C(=O)-NH-NH₂) is attached to the pyrazole’s nitrogen at position 1.

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrazole-Based Acetohydrazides

The following table compares key structural features of the target compound with related derivatives:

Key Observations :

- Substituent Effects : The difluoromethyl (CF₂H) group in the target compound offers moderate electron-withdrawing effects compared to the stronger CF₃ group in its trifluoromethyl analogue .

- Schiff Base Derivatives : Compounds 3c and 3d () lack fluorinated substituents but incorporate aromatic Schiff bases, which may enhance π-π stacking interactions in biological targets .

Comparison with Other Derivatives:

- Schiff Bases (3c, 3d) : Synthesized by condensing acetohydrazide with aryl aldehydes .

- Trifluoromethyl Analogue : Likely synthesized using trifluoromethylation reagents (e.g., CF₃Cu) at position 3 of the pyrazole .

Physical and Spectral Properties

| Property | Target Compound | 3c (Nitro-Schiff Base) | 3d (Methoxy-Schiff Base) |

|---|---|---|---|

| IR (C=O stretch) | ~1685–1690 cm⁻¹ (amide) | 1685 cm⁻¹ | 1690 cm⁻¹ |

| ¹H NMR (NH signal) | Not reported | δ 8.0 ppm (s, NH) | δ 8.6 ppm (s, NH) |

| Melting Point | Not reported | Not reported | Not reported |

| Solubility | Likely polar aprotic solvents | Moderate in DMSO/EtOH | Moderate in DMSO/EtOH |

Notes:

Comparison with Active Analogues :

| Compound Type | Activity | Mechanism (Inferred) |

|---|---|---|

| Schiff Bases (3c, 3d) | Unreported; potential antimicrobial | Schiff bases often disrupt enzyme activity |

| Trifluoromethyl Pyrazoles | Fungicidal (e.g., oxathiapiprolin) | Inhibition of fungal lipid synthesis |

Q & A

Q. Q1. What are the established synthetic routes for 2-(5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl)acetohydrazide?

Methodological Answer: The compound can be synthesized via a multi-step protocol:

Intermediate Formation : React a substituted pyrazole (e.g., 5-cyclopropyl-3-(difluoromethyl)-1H-pyrazole) with ethyl chloroacetoacetate to form a thiazole intermediate.

Hydrazide Formation : Treat the intermediate with hydrazine hydrate under reflux conditions (80°C, ethanol solvent) to yield the acetohydrazide derivative .

Purification : Isolate the product via solvent evaporation under reduced pressure, followed by vacuum drying (yields ~90–98%) .

Key Analytical Techniques : Confirm purity via elemental analysis and spectral characterization (IR, NMR) .

Advanced Synthesis Optimization

Q. Q2. How can the synthesis of this acetohydrazide be optimized for higher regioselectivity?

Methodological Answer :

- Solvent Optimization : Use anhydrous ethanol or THF to minimize side reactions (e.g., hydrolysis of the cyclopropyl group) .

- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation (e.g., thiazole or hydrazone derivatives) and adjust reaction times accordingly .

- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to enhance cyclocondensation efficiency during pyrazole ring formation .

Basic Bioactivity Screening

Q. Q3. What preliminary bioactivity assays are recommended for this compound?

Methodological Answer :

- Anticonvulsant Activity : Test against maximal electroshock (MES)-induced seizures in rodent models, using phenytoin as a positive control .

- Antiviral Screening : Evaluate virustatic effects via plaque reduction assays (e.g., against hepatitis A virus, HAV) at IC₅₀ concentrations .

- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to determine selectivity indices (TI > 50 preferred) .

Advanced Mechanistic Insights

Q. Q4. How can researchers investigate the molecular targets of this acetohydrazide in antifungal applications?

Methodological Answer :

- Enzyme Inhibition Assays : Test against fungal oxysterol-binding proteins (OSBP), as structurally related pyrazole derivatives inhibit OSBP in Phytophthora species .

- Molecular Docking : Use software like AutoDock Vina to model interactions between the cyclopropyl-difluoromethyl group and OSBP active sites .

- Resistance Studies : Compare efficacy against wild-type and OSBP-mutant fungal strains to confirm target specificity .

Data Contradiction Analysis

Q. Q5. How should researchers resolve contradictions in reported bioactivity data for acetohydrazides?

Methodological Answer :

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (e.g., single-crystal studies at 100 K) to rule out isomerism or polymorphic forms .

- Dose-Response Reproducibility : Validate IC₅₀ values across independent labs using standardized protocols (e.g., WHO guidelines for antiviral assays) .

- Meta-Analysis : Compare data across studies with similar substituents (e.g., 2,4-dimethylbenzylidene vs. 4-chlorobenzylidene) to identify substituent-dependent trends .

Advanced Structure-Activity Relationship (SAR)

Q. Q6. What substituent modifications enhance the actoprotective activity of this acetohydrazide?

Methodological Answer :

- Benzylidene Modifications : Introduce 4-chlorobenzylidene or 2,3-dimethoxybenzylidene to the hydrazide moiety, which preserves actoprotective effects in rat fatigue models .

- Avoid : 3-Nitrobenzylidene or 4-dimethylaminobenzylidene, which reduce efficacy due to steric hindrance or electron-donating effects .

- Quantitative SAR (QSAR) : Use CoMFA or CoMSIA models to correlate logP values with bioavailability in vivo .

Purity and Stability

Q. Q7. What methods ensure high purity and stability of this compound during storage?

Methodological Answer :

- Chromatographic Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) to achieve ≥95% purity .

- Stability Testing : Store under inert gas (N₂) at –20°C to prevent hydrolysis of the difluoromethyl group .

- Degradation Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV analysis .

Advanced Analytical Characterization

Q. Q8. How can researchers confirm the stereochemical configuration of this compound?

Methodological Answer :

- X-ray Crystallography : Resolve crystal structures at 100 K (R factor < 0.05) to assign absolute configuration .

- Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-calculated spectra to distinguish enantiomers .

- Dynamic NMR : Analyze temperature-dependent splitting of cyclopropyl proton signals to detect conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.